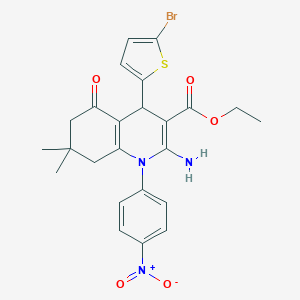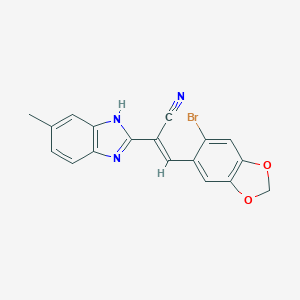![molecular formula C23H18I2N2O4S B387947 ETHYL (2E)-2-[(2-HYDROXY-3,5-DIIODOPHENYL)METHYLIDENE]-7-METHYL-3-OXO-5-PHENYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B387947.png)
ETHYL (2E)-2-[(2-HYDROXY-3,5-DIIODOPHENYL)METHYLIDENE]-7-METHYL-3-OXO-5-PHENYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(2-hydroxy-3,5-diiodobenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the thiazolopyrimidine family. This compound is characterized by its unique structure, which includes a thiazolo[3,2-a]pyrimidine core, a benzylidene group, and multiple functional groups such as hydroxyl, diiodo, and ester groups. The presence of these functional groups imparts significant chemical reactivity and potential biological activity to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL (2E)-2-[(2-HYDROXY-3,5-DIIODOPHENYL)METHYLIDENE]-7-METHYL-3-OXO-5-PHENYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the Thiazolopyrimidine Core: The synthesis begins with the preparation of the thiazolopyrimidine core. This can be achieved by reacting 2-aminothiazole with an appropriate β-dicarbonyl compound under acidic conditions to form the thiazolopyrimidine ring system.
Introduction of the Benzylidene Group: The next step involves the condensation of the thiazolopyrimidine derivative with 2-hydroxy-3,5-diiodobenzaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction forms the benzylidene moiety.
Esterification: The final step is the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to yield the desired ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-(2-hydroxy-3,5-diiodobenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The benzylidene group can be reduced to a benzyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The diiodo groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form corresponding substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a benzyl derivative.
Substitution: Formation of substituted thiazolopyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(2-hydroxy-3,5-diiodobenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of novel materials with specific chemical and physical properties.
Wirkmechanismus
The mechanism of action of ETHYL (2E)-2-[(2-HYDROXY-3,5-DIIODOPHENYL)METHYLIDENE]-7-METHYL-3-OXO-5-PHENYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE is not fully understood. it is believed to interact with various molecular targets and pathways, including:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in critical biological processes.
DNA Intercalation: The planar structure of the compound allows it to intercalate into DNA, potentially disrupting DNA replication and transcription.
Receptor Binding: The compound may bind to specific receptors on the cell surface, modulating signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-(2-hydroxy-3,5-diiodobenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can be compared with other similar compounds, such as:
- Ethyl (2Z)-5-(3,4-dimethoxyphenyl)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate .
- Ethyl (2E)-2-(2,3-dimethoxybenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate .
Uniqueness
The uniqueness of ETHYL (2E)-2-[(2-HYDROXY-3,5-DIIODOPHENYL)METHYLIDENE]-7-METHYL-3-OXO-5-PHENYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE lies in its specific functional groups, which impart distinct chemical reactivity and potential biological activity. The presence of diiodo groups, in particular, makes it a valuable compound for further chemical modifications and biological evaluations.
Eigenschaften
Molekularformel |
C23H18I2N2O4S |
|---|---|
Molekulargewicht |
672.3g/mol |
IUPAC-Name |
ethyl (2E)-2-[(2-hydroxy-3,5-diiodophenyl)methylidene]-7-methyl-3-oxo-5-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C23H18I2N2O4S/c1-3-31-22(30)18-12(2)26-23-27(19(18)13-7-5-4-6-8-13)21(29)17(32-23)10-14-9-15(24)11-16(25)20(14)28/h4-11,19,28H,3H2,1-2H3/b17-10+ |
InChI-Schlüssel |
BTTZDRRFOGJNCB-LICLKQGHSA-N |
Isomerische SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3)C(=O)/C(=C\C4=C(C(=CC(=C4)I)I)O)/S2)C |
SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3)C(=O)C(=CC4=C(C(=CC(=C4)I)I)O)S2)C |
Kanonische SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3)C(=O)C(=CC4=C(C(=CC(=C4)I)I)O)S2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[2-(benzyloxy)-3,5-diiodophenyl]-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B387867.png)
![2-[2-(benzyloxy)-3,5-diiodobenzylidene]-1H-indene-1,3(2H)-dione](/img/structure/B387868.png)
![N-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-4-methylbenzamide (non-preferred name)](/img/structure/B387869.png)

![3-Bromo-4-[(2,4-dichlorobenzyl)oxy]-5-methoxybenzaldehyde [4-(2-bromo-4-methylanilino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B387874.png)
![9-[2-(benzyloxy)-5-bromophenyl]-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B387876.png)

![N'-[2-(allyloxy)-3,5-dibromobenzylidene]-4-amino-1,2,5-oxadiazole-3-carbohydrazide](/img/structure/B387880.png)
![2-(2,4-dichlorobenzylidene)-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B387881.png)
![5-(2-bromo-4-hydroxy-5-methoxyphenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B387882.png)
![5-AMINO-3-[(1Z)-1-CYANO-2-(3-ETHOXY-5-IODO-4-METHOXYPHENYL)ETH-1-EN-1-YL]-1-(2-HYDROXYETHYL)-1H-PYRAZOLE-4-CARBONITRILE](/img/structure/B387883.png)
![2-[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]-3-(2-thienyl)acrylonitrile](/img/structure/B387885.png)
![2,4,6-Tris[2-(trifluoromethyl)benzimidazolyl]-1,3,5-triazine](/img/structure/B387886.png)
